tert-Butyl [3-(dimethylamino)propyl]carbamate

Catalog No.
S888403
CAS No.
216659-47-1
M.F
C10H22N2O2
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl [3-(dimethylamino)propyl]carbamate

CAS Number

216659-47-1

Product Name

tert-Butyl [3-(dimethylamino)propyl]carbamate

IUPAC Name

tert-butyl N-[3-(dimethylamino)propyl]carbamate

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)

InChI Key

GWQBFGSYKVYBTO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCN(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)C

Tert-Butyl [3-(dimethylamino)propyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group. Its molecular formula is C10H22N2O2C_{10}H_{22}N_{2}O_{2}, with an approximate molecular weight of 198.30 g/mol. The presence of a dimethylamino group contributes to its potential biological activity, making it of interest in medicinal chemistry and pharmaceutical applications .

, including:

  • Substitution Reactions: The dimethylamino group can be substituted with other functional groups, altering the compound's properties and potential applications.
  • Oxidation and Reduction Reactions: The compound can participate in redox reactions, affecting the oxidation states of its nitrogen atoms .

These reactions are significant for modifying the compound's characteristics for specific applications in organic synthesis and medicinal chemistry.

The biological activity of tert-Butyl [3-(dimethylamino)propyl]carbamate is primarily attributed to its ability to interact with biological systems via the dimethylamino group. Compounds with similar structures have shown potential as pharmaceuticals, including enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may exhibit bioactive properties relevant to pharmacology.

The synthesis of tert-Butyl [3-(dimethylamino)propyl]carbamate typically involves several steps, including:

  • Reaction of tert-Butanol with chloroformate derivatives to form tert-butyl carbamate.
  • Formation of the Dimethylamino Propyl Chain: This involves reacting 3-(dimethylamino)propanol with appropriate reagents to introduce the dimethylamino functionality.
  • Final Coupling: The two components are combined under controlled conditions to yield tert-Butyl [3-(dimethylamino)propyl]carbamate .

Industrial production methods may optimize these steps for larger-scale synthesis.

Tert-Butyl [3-(dimethylamino)propyl]carbamate has various applications in scientific research and industry, including:

  • Biochemical Reagent: Used in organic synthesis for preparing various compounds.
  • Protecting Group: Acts as a protecting group for amines in peptide synthesis.
  • Potential Pharmaceutical Development: Investigated for roles in drug development due to its biological activity .

Understanding the interaction of tert-Butyl [3-(dimethylamino)propyl]carbamate with biological targets is crucial for establishing its viability as a drug candidate. Interaction studies may involve:

  • Receptor Binding Assays: To determine affinity and specificity for various receptors.
  • Enzyme Inhibition Studies: To assess its potential as an enzyme inhibitor.
  • Cellular Assays: To evaluate biological effects on cellular systems.

These studies are essential for elucidating the mechanisms of action and therapeutic potential.

Several compounds share structural similarities with tert-Butyl [3-(dimethylamino)propyl]carbamate. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
Tert-butyl (3-(methylamino)propyl)carbamate1391026-59-70.85Contains methylamine instead of dimethylamine
Tert-butyl (1-bromopropan-2-yl)carbamate1391026-59-70.84Features bromine substitution at a different position
Tert-butyl (4-bromobutyl)carbamate164365-88-20.91Has a longer carbon chain with bromine substitution
Tert-butyl (6-bromohexyl)carbamate142356-33-00.89Contains a hexane chain with bromine
Tert-butyl (5-bromopentyl)carbamate83948-54-30.89Features pentane chain with bromine

These compounds illustrate variations in side chains and substituents while maintaining the core carbamate structure, showcasing how slight modifications can influence biological activity and chemical properties . The unique combination of structural elements in tert-butyl [3-(dimethylamino)propyl]carbamate positions it as an interesting candidate for further exploration in medicinal chemistry and organic synthesis applications.

XLogP3

1.3

Wikipedia

Tert-Butyl [3-(dimethylamino)propyl]carbamate

Dates

Modify: 2023-08-16

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